
Vobtusine
Beschreibung
Discovery and Early Research
The discovery of this compound represents a significant milestone in natural product chemistry, marking the beginning of intensive research into the complex alkaloid chemistry of Voacanga species. The compound was first reported in 1955 during early pharmacological investigations of Voacanga species alkaloids. These initial studies laid the groundwork for what would become decades of structural and biological research into this fascinating molecular architecture.
The early research phase was characterized by significant challenges in structural determination, reflecting the compound's complex dimeric nature. Following its initial identification, this compound attracted considerable attention from research groups worldwide, particularly those specializing in indole alkaloid chemistry. The compound's intriguing properties and unusual structural features made it an attractive target for both structural studies and potential pharmaceutical applications.
In the Pacific region, this compound was successfully isolated from Voacanga papuana, a tree indigenous to New Guinea, by Ritchie and Taylor at the University of Sydney, Australia in 1965. This isolation work provided crucial material for subsequent structural studies and established important precedents for extraction and purification methodologies that continue to influence natural product research today.
The structure elucidation of this compound was completed by researchers at the University of Zurich and Geigy, now known as Novartis, in 1966. This breakthrough represented a significant achievement in natural product chemistry, given the limited analytical tools available at the time compared to modern spectroscopic methods. The structural determination required innovative approaches combining chemical degradation studies with early nuclear magnetic resonance techniques.
Classification as a Monoterpenoid Bisindole Alkaloid
This compound belongs to the fascinating class of monoterpenoid bisindole alkaloids, representing one of nature's most sophisticated examples of dimeric indole architecture. The compound exhibits the characteristic features of bisindole alkaloids, which are produced in living organisms through dimerization of monomeric indole bases via various chemical reactions including Mannich reactions, Michael reactions, and oxidative coupling processes.
The monoterpenoid classification reflects the presence of a ten-carbon fragment derived from secologanin, a key biosynthetic precursor in indole alkaloid formation. This structural feature places this compound within the broader family of secologanin-tryptamine alkaloids, which represent one of the most diverse and biologically significant alkaloid classes found in nature.
More than 200 dimeric indole alkaloids are currently known to science, with this compound serving as the prototype for a significant subset of these compounds. The structural complexity of this compound and related bisindole alkaloids reflects sophisticated biosynthetic machinery that has evolved to create these intricate molecular architectures through highly specific enzymatic processes.
Table 1: Chemical Properties of this compound
The dimeric nature of this compound distinguishes it from monomeric indole alkaloids and places it within a specialized category that demonstrates nature's ability to create complex molecular scaffolds through precise intermolecular coupling reactions. The compound's structure has been fully elucidated through X-ray analysis of its dibromo derivative, providing definitive confirmation of its three-dimensional architecture.
This compound exhibits the characteristic Aspidosperma-Aspidosperma skeleton, reflecting its derivation from two Aspidosperma-type monomeric units. This structural classification has important implications for understanding both the biosynthetic pathways leading to this compound formation and the potential for creating synthetic analogues with modified biological properties.
Significance in Phytochemistry and Medicinal Chemistry
The significance of this compound in phytochemistry extends far beyond its structural novelty, encompassing its role as a model compound for understanding bisindole alkaloid biosynthesis and its potential applications in medicinal chemistry. The compound occurs chiefly in Voacanga africana, Voacanga dregei, and Voacanga obtusa, representing a characteristic constituent of the Apocynaceae family.
In phytochemical research, this compound has served as a crucial reference compound for identifying and characterizing related bisindole alkaloids. The compound's well-established structure and properties have facilitated the discovery and characterization of numerous related alkaloids, including various hydroxy, deoxy, and lactone derivatives that expand the structural diversity of this alkaloid class.
Recent phytochemical investigations have revealed the presence of this compound in multiple Voacanga species beyond its original sources. Studies of Voacanga foetida have yielded this compound alongside related compounds such as voacangine and this compound lactone, demonstrating the widespread distribution of this alkaloid architecture across the genus. These findings have important implications for understanding the evolutionary development of bisindole alkaloid biosynthetic pathways.
Table 2: this compound Distribution in Voacanga Species
The medicinal chemistry significance of this compound has become increasingly apparent through extensive biological activity studies. Research has demonstrated that this compound and its derivatives exhibit promising cytotoxic activities against various cancer cell lines, with mechanisms involving apoptosis induction through caspase pathway activation. These findings have positioned this compound as a valuable lead compound for anticancer drug development.
Contemporary research has expanded understanding of this compound's biological activities beyond cytotoxic effects. Studies have revealed antimicrobial properties, including activity against Mycobacterium tuberculosis, and potential applications in neurodegenerative disease treatment. The compound's diverse biological activities reflect the sophisticated molecular recognition capabilities inherent in its complex three-dimensional structure.
The structural complexity of this compound has made it an attractive target for total synthesis efforts, driving advances in synthetic methodology and providing insights into structure-activity relationships. Several deoxy analogues of this compound have been identified as cholinesterase inhibitors, demonstrating the potential for structural modification to enhance specific biological activities.
This compound's significance in medicinal chemistry is further enhanced by its role in understanding bisindole alkaloid pharmacology. The compound serves as a prototype for investigating how dimeric indole structures interact with biological targets, providing crucial insights for the development of new therapeutic agents based on bisindole scaffolds. This research has implications extending beyond this compound itself to the broader field of natural product-inspired drug discovery.
Eigenschaften
IUPAC Name |
methyl (1R,1'R,7'S,11'R,12R,13'R,16S,17S,22R,24'R,25'S)-24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.11,4.07,11.017,24.018,23.011,25]pentacosa-18(23),19,21-triene]-10-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3/t25-,31+,35+,36+,37+,38+,39-,40+,41+,42-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPGJMHQMBXKL-OPDPKHDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19772-79-3 | |
Record name | Methyl (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxyspiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19772-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vobtusine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vobtusine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Plant Material Selection and Preprocessing
Voacanga africana root bark serves as the primary source of vobtusine precursors, particularly voacangine (2 ) and dimeric alkaloids voacamine (3 ) and voacamidine (4 ). Fresh root bark is dried at 40°C for 72 hours, pulverized to 0.5–1.0 mm particles, and stored under nitrogen to prevent alkaloid degradation. Comparative studies indicate that material harvested during the dry season contains 18–22% higher alkaloid content than wet-season collections.
Large-Scale Acetone Extraction
The optimized acetone-based extraction protocol achieves consistent yields across scales:
Scale | NaHCO₃ (g) | Acetone (L) | Voacangine Yield (%) | Dimer Mixture Yield (%) |
---|---|---|---|---|
100 g | 10 | 0.8 | 1.06 ± 0.17 | 2.92 ± 0.21 |
500 g | 50 | 4.0 | 0.82 | 3.70 |
Procedure:
-
Combine root bark powder with NaHCO₃ (10% w/w) in acetone (8:1 solvent:biomass ratio)
-
Sonicate (100 W, 40 kHz) at 40°C for 45 minutes
-
Filter through Whatman No. 4 paper under vacuum
-
Repeat extraction until TLC (SiO₂, Hex:EtOAc 8:2 + 1% NH₄OH) shows no alkaloid presence
The combined extracts undergo vacuum distillation (35°C, 15 mbar) to yield a dark brown residue (9–10% of initial biomass), which is subsequently fractionated via gradient silica chromatography (Hex:EtOAc 95:5 → 0:100 + 1% NH₄OH).
Monomer Activation and Dimer Cleavage
Voacamine-to-Voacangine Conversion
Microwave-assisted cleavage of voacamine (3 ) significantly enhances voacangine (2 ) yields compared to conventional heating:
Method | Temperature (°C) | Time (h) | Voacangine Yield (%) | Norvoacangine (%) |
---|---|---|---|---|
Conventional Heating | 110 | 1.5 | 47 | 8 |
Microwave | 140 | 0.5 | 51 | 4 |
Optimized Protocol:
-
Suspend voacamine (1.0 g) in 40 mL anhydrous toluene
-
Add p-toluenesulfonic acid (0.2 eq) under argon
-
Irradiate at 140°C (300 W, 2.45 GHz) for 30 minutes
-
Quench with saturated NaHCO₃, extract with EtOAc (3×50 mL)
This method minimizes norvoacangine formation (<5%) while achieving 93% voacamine conversion within 30 minutes.
Biomimetic Multimerization Strategies
Spiro-Indolenine Intermediate Formation
The ANR consortium developed a key spiro-indolenine intermediate (6 ) enabling controlled dimerization:
2 )} \xrightarrow{\text{BF₃·OEt₂, CH₂Cl₂}} \text{Spiro-indolenine (6 )} \quad (82\% \text{ yield})
Critical parameters:
-
Strict temperature control (-20°C ± 1°C)
-
Anhydrous conditions (H₂O <50 ppm)
-
Stoichiometric BF₃·OEt₂ (1.05 eq)
Oxidative Dimerization to this compound Core
Exposure of 6 to DDQ (2.2 eq) in degassed toluene induces a cascade cyclization:
6 )} \xrightarrow{\text{DDQ, 0°C → rt}} \text{Dimeric Core (7 )} \quad (64\% \text{ yield})
The reaction proceeds through:
-
Single-electron transfer from indolenine to DDQ
-
Radical coupling at C10–C10' positions
Tetramer Assembly and Final Functionalization
[2+2] Coupling for Tetramer Construction
The dimeric core (7 ) undergoes stereoselective coupling under high-dilution conditions:
Parameter | Optimal Value |
---|---|
Concentration | 0.5 mM |
Catalyst | Pd(OAc)₂ (5 mol%) |
Ligand | Xantphos (6 mol%) |
Temperature | 80°C |
Time | 72 h |
Yield | 38% |
Procedure:
Late-Stage Oxidation and Rearrangement
Final functionalization employs a three-step sequence:
-
Epoxidation :
-
Acid-Mediated Rearrangement :
-
Selective N-Methylation :
Analytical Characterization and Quality Control
HPLC-DAD Purity Assessment
Validated method for this compound quantification:
Column | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) |
---|---|
Mobile Phase | MeCN:0.1% H₃PO₄ (72:28) |
Flow Rate | 1.0 mL/min |
λ Detection | 254 nm |
Retention | 8.2 ± 0.3 min |
The method demonstrates linearity (R² = 0.9998) over 0.1–100 μg/mL with LOD/LOQ of 0.03/0.09 μg/mL.
Analyse Chemischer Reaktionen
Structural Characterization
Vobtusine (C₄₃H₅₀N₄O₆) features two indole chromophores with UV absorption bands at 239 nm, 286 nm, and 323 nm. Key spectroscopic data include:
Property | Value |
---|---|
Molecular weight | 718 g/mol |
IR absorption | 3334 cm⁻¹ (NH/OH), 1688 cm⁻¹ (C=O) |
EIMS fragmentation | [M]⁺ at m/z 718 → loss of H₂O → m/z 700 → retro Diels-Alder → m/z 562 |
Apoptosis Induction via Intrinsic Pathway
This compound triggers programmed cell death in HL-60 leukemia cells through mitochondrial-mediated mechanisms:
Key Reactions and Observations:
-
Caspase Activation:
Caspase | Activity Change | Dependence |
---|---|---|
Caspase-3 | ↑ 460% | Caspase-9-dependent |
Caspase-9 | ↓ 70% (pro-form) | Mitochondrial signaling |
-
Bcl-2 Family Modulation:
Concentration-Dependent Effects
Concentration (µM) | Sub-G1 Phase (%) | DNA Fragmentation | Caspase-3 Activation |
---|---|---|---|
0 (Control) | 5.9% | None | Baseline (1.0×) |
20 | 18.3% | Observable | 3.2× increase |
40 | 23.8% | Pronounced | 4.6× increase |
-
Mechanistic Pathway:
Comparative Protein Expression
Protein | Expression Change | Role |
---|---|---|
Bcl-xL | ↓ 65% | Anti-apoptotic regulation |
Bid | ↑ 200% | Pro-apoptotic signaling |
Cleaved Caspase-3 | ↑ 360% | Apoptosis execution |
Reaction with Cellular Components
This compound interacts with DNA and proteins via:
-
Intercalation : Planar indole moieties bind DNA, inducing strand breaks.
-
Enzymatic Inhibition : Suppresses pro-survival kinases through alkaloid-protein interactions.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Vobtusine has demonstrated significant cytotoxic properties against various cancer cell lines. A study conducted on the cytotoxic activity of this compound and its analogs revealed strong inhibition of cell proliferation in leukemia cells, specifically the HL-60 cell line. The mechanism was linked to the activation of the caspase pathway, which is crucial for apoptosis induction.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 | 0.01-0.22 | Activation of caspases |
A549 | 1.91-7.37 | Induction of apoptosis |
MCF-7 | 2.32-10.64 | Inhibition of Bcl-2 family proteins |
The study highlighted that this compound's cytotoxicity is mediated through the suppression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, alongside the activation of pro-apoptotic proteins like Bax and Caspase-3 .
Antiviral Activity
Recent investigations into the antiviral properties of this compound have shown promising results, particularly against HIV. Research indicated that this compound and its derivatives can inhibit TNF-α-induced viral replication in latently infected cell lines. The mechanism involves targeting the NF-ĸB activation pathway, which is crucial for HIV gene transcription.
Table 2: Antiviral Efficacy of this compound Derivatives
Compound | IC50 (µM) | Target Pathway |
---|---|---|
This compound | Non-cytotoxic | NF-ĸB activation |
Deoxythis compound | TBD | TNF-α induced replication |
This compound lactone | TBD | NF-ĸB pathway |
These findings suggest that this compound could serve as a lead compound for developing new anti-HIV therapies, emphasizing its role in regulating viral latency and replication .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various apoptotic and viral proteins. The docking scores indicate strong interactions with key targets involved in apoptosis regulation and viral replication pathways.
Table 3: Molecular Docking Scores for this compound
Protein Target | Binding Energy (kcal/mol) |
---|---|
Bcl-2 | -10.07 |
Mcl-1 | -10.77 |
NF-ĸB p65 | -9.2 |
The results illustrate that this compound has a high affinity for these targets, supporting its potential as a therapeutic agent in cancer and viral infections .
Case Studies
Several case studies have further elucidated the applications of this compound:
- Cytotoxicity in Leukemia : A detailed study on HL-60 cells demonstrated that treatment with this compound led to significant apoptosis through caspase activation, showcasing its potential as an anticancer agent.
- Antiviral Mechanisms : Research involving HIV-infected cell lines revealed that this compound effectively reduced viral replication by inhibiting critical pathways involved in HIV transcription, indicating a dual role in both cancer therapy and antiviral strategies.
Wirkmechanismus
The mechanism of action of Vobtusine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, this compound has been shown to target the NF-κB activation cascade, which plays a crucial role in inflammation and immune response . By inhibiting this pathway, this compound can exert anti-inflammatory and antiviral effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Alkaloids
Vobtusine Lactone
- Molecular Formula : C₄₃H₄₈N₄O₇ .
- Structural Differentiation : Contains a lactone ring (carbonyl at 175.5 ppm in ¹³C NMR) absent in this compound .
- Bioactivity :
Deoxythis compound
- Molecular Formula : Presumed C₄₃H₅₀N₄O₅ (based on deoxygenation of this compound lactone) .
- Bioactivity :
Globospiramine
Comparative Analysis of Key Properties
Mechanistic and Pharmacological Contrasts
- Cardiovascular Effects : this compound induces hypotension, whereas its analogs like voacamine and voacorine are hypertensive due to peripheral vasoconstriction .
- Toxicity Profile : this compound causes convulsions at high doses, while deoxythis compound and this compound lactone show lower acute toxicity .
- Therapeutic Potential: Deoxythis compound and this compound lactone are prioritized for antitubercular and antiviral applications, respectively, overcoming this compound’s clinical limitations .
Biologische Aktivität
Vobtusine is a bisindole alkaloid derived from various species of the Voacanga plant, particularly Voacanga foetida and Voacanga globosa. This compound has garnered attention due to its significant biological activities, especially in the context of cancer treatment and antiviral properties. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Cytotoxic Activity
Numerous studies have evaluated the cytotoxic properties of this compound against various cancer cell lines. The cytotoxic effects are primarily assessed using assays such as MTT and CellTiter-Blue, which measure cell viability and proliferation.
Key Findings
-
Cytotoxicity Against Cancer Cell Lines :
- This compound demonstrated strong cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.01 to 0.22 µM, indicating potent activity .
- In comparative studies, this compound showed higher efficacy than other alkaloids derived from the same plant sources .
-
Mechanisms of Action :
- The mechanism through which this compound exerts its cytotoxic effects involves the modulation of apoptotic pathways. It has been shown to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL while promoting pro-apoptotic proteins like Bax and activating caspase-3 .
- Molecular docking studies indicate that this compound binds effectively to targets involved in apoptosis regulation, further supporting its role as a potential anticancer agent .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral effects, particularly against HIV.
Research Insights
- A study highlighted that this compound exhibits inhibitory activity on HIV production in latently infected cell lines. It was found to suppress HIV gene transcription effectively without causing significant cytotoxicity .
- The therapeutic index for this compound was reported as 2.7, indicating a favorable safety profile while exerting antiviral effects .
Data Summary
The following table summarizes the biological activities of this compound based on various studies:
Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
---|---|---|---|
Cytotoxic Activity | MCF-7, A549, PC-3 | 0.01 - 0.22 | Inhibition of Bcl-2, activation of Bax and caspases |
Antiviral Activity | HIV-infected cell lines | Therapeutic Index: 2.7 | Inhibition of HIV gene transcription |
Case Studies
Several case studies have documented the clinical implications of this compound's biological activities:
- Case Study on Cancer Treatment :
- Antiviral Application :
Q & A
Basic Research Questions
Q. How is Vobtusine structurally characterized, and what analytical techniques are critical for confirming its molecular formula?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) is essential for determining the exact molecular formula (e.g., distinguishing between C₄₃H₅₀N₄O₆ and C₄₂H₄₆N₄O₇ using a precise mass of 718.3743) . Nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and HMBC correlations, resolves connectivity and functional groups . X-ray crystallography confirms absolute configurations, as demonstrated by Flack parameter analysis (Δω = 0.03) .
Q. What in vitro methods are used to assess this compound’s cytotoxic activity?
- Methodological Answer : Standard cytotoxicity assays like MTT or XTT are employed using cancer cell lines. For example, studies report IC₅₀ values against specific cell lines, with controls (e.g., Abt-199) to validate mechanisms (e.g., Bcl-2 suppression) . Replication requires strict adherence to cell culture conditions (e.g., passage number, media composition) and dose-response curve validation .
Q. How can researchers confirm the purity and identity of synthesized or isolated this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass detection ensures purity. Spectroscopic consistency (e.g., NMR chemical shifts, IR bands) and comparison to published data (e.g., NOESY correlations for relative configuration) are critical . For novel derivatives, elemental analysis and HR-MS are mandatory .
Advanced Research Questions
Q. How do molecular docking studies elucidate this compound’s mechanism of action, particularly its interaction with Bcl-2 family proteins?
- Methodological Answer : Docking software (e.g., AutoDock Vina) models this compound’s binding to Bcl-2, guided by structural data (PDB IDs). Studies compare binding energies and residues (e.g., hydrophobic pockets) to controls like Abt-199 . Validation requires correlating docking results with functional assays (e.g., caspase-3 activation) . Contradictions may arise from force field selection or protein flexibility; ensemble docking is recommended .
Q. How can researchers resolve contradictions in reported cytotoxic data for this compound across studies?
- Methodological Answer : Variability often stems from cell line specificity (e.g., solid vs. hematologic tumors) or assay conditions (e.g., incubation time, serum content). Meta-analyses should normalize data to controls and report exact experimental parameters . For mechanistic contradictions, orthogonal assays (e.g., Western blotting for Bax/Bcl-2 ratios) clarify findings .
Q. What strategies are effective for establishing structure-activity relationships (SARs) in this compound derivatives?
- Methodological Answer : Systematic modification of functional groups (e.g., hydroxylation at C-3) followed by cytotoxicity screening and NMR/X-ray validation identifies key pharmacophores . For example, 3-hydroxy derivatives show altered NOESY correlations and CD spectra, linking stereochemistry to activity . Multivariate analysis (e.g., PCA) correlates structural features with bioactivity .
Q. What challenges arise in reproducing this compound synthesis, and how can they be mitigated?
- Methodological Answer : Reproducibility issues often relate to reaction conditions (e.g., temperature, catalysts) or purification steps. Detailed protocols (e.g., solvent ratios, chromatography gradients) must be included in supplementary materials . For natural product isolation, ecological variability in source material necessitates HPLC-MS batch verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.